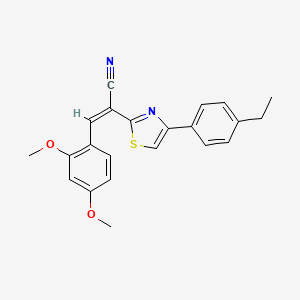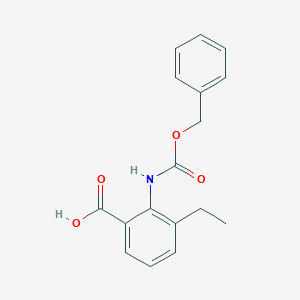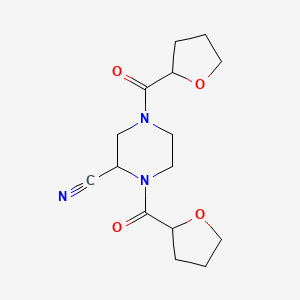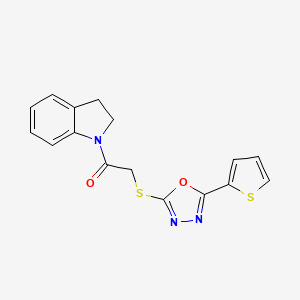![molecular formula C14H16N2O3 B2688883 N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide CAS No. 2034261-94-2](/img/structure/B2688883.png)
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of oxazole derivatives, including N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide, may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, scalability, and product purity. For example, the use of Deoxo-Fluor® reagent in flow synthesis has been reported to achieve high conversion rates and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: MnO2, bromotrichloromethane, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are commonly used.
Reduction: LiAlH4 in anhydrous ether is a typical reducing agent.
Substitution: Various nucleophiles can be used under basic or acidic conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory drug.
These compounds share the oxazole ring but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.
Propiedades
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-12(9-16-19-10)8-15-14(17)11(2)18-13-6-4-3-5-7-13/h3-7,9,11H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRXYZZIBRCIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2688800.png)


![Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2688806.png)
![3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide](/img/structure/B2688807.png)
![N-(4-fluorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2688809.png)
![2,4,7-Trimethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688810.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2688811.png)


![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2688816.png)
![3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2688817.png)

![4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine](/img/structure/B2688823.png)
